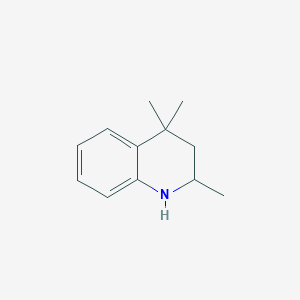

2,4,4-三甲基-1,2,3,4-四氢喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

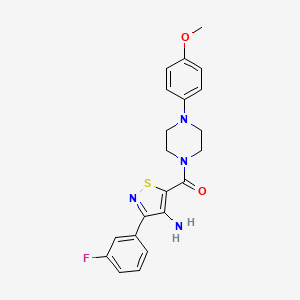

2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C12H17N . It is a liquid at room temperature .

Synthesis Analysis

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a reagent in the synthesis of tetrahydroquinoline sensitizers used for dye-sensitized solar cells . It is also a reagent in the preparation of tetra- and pentacyclic derivatives of phenothiazinium photosensitizers which are used as photoantimicrobial agents .Molecular Structure Analysis

The molecular structure of 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with three methyl groups attached . The molecular weight is 175.27 .Physical and Chemical Properties Analysis

2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline has a density of 0.9±0.1 g/cm3, a boiling point of 253.4±30.0 °C at 760 mmHg, and a flash point of 105.4±20.0 °C . It has one hydrogen bond acceptor and one hydrogen bond donor .科学研究应用

- HTHQ 在实验性 PD 中表现出神经保护特性。在一项研究中发现,HTHQ 凭借其抗氧化能力,减少了鱼藤酮诱导的 PD 大鼠的氧化应激。它通过增强抗氧化酶活性和 NADPH 生成酶功能来改善氧化还原状态。 此外,HTHQ 规范了伴侣样活性并抑制了 PD 中的凋亡过程 .

- HTHQ 是一种抗氧化剂和腐蚀抑制剂。 它清除自由基的能力使其在保护材料免受氧化损伤和腐蚀方面具有价值 .

- 包括 HTHQ 在内的喹啉衍生物已显示出作为抗氧化剂对抗氧化损伤的希望。 虽然这项研究专门针对帕金森病,但 HTHQ 的抗氧化特性也可能与阿尔茨海默病的治疗相关 .

帕金森病(PD)的神经保护

抗氧化剂和腐蚀抑制剂

阿尔茨海默病治疗的潜力

安全和危害

作用机制

Target of Action

Studies on a similar compound, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (hthq), suggest that it targets the antioxidant system, nadph-generating enzymes, and chaperones .

Mode of Action

The compound’s interaction with its targets leads to a significant decrease in oxidative stress . This is achieved by enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis . The compound also affects the functioning of NADPH-generating enzymes .

Biochemical Pathways

The compound influences several biochemical pathways. It enhances the redox status in animal tissues, which is linked with the recovery of antioxidant enzyme activities and NADPH-generating enzyme function . It also leads to an upsurge in the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 . Furthermore, it normalizes the chaperone-like activity and mRNA levels of heat shock protein 70 .

Pharmacokinetics

The compound’s impact on bioavailability can be inferred from its effects on the antioxidant system and nadph-generating enzymes .

Result of Action

The compound’s action results in molecular and cellular effects that include a decrease in oxidative stress, normalization of chaperone activity, and suppression of apoptosis . These effects contribute to its neuroprotective properties, as demonstrated in experimental models of Parkinson’s disease .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be kept in a dark place, sealed in dry conditions, and at room temperature for optimal stability . .

生化分析

Biochemical Properties

2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with NADPH-generating enzymes and chaperones, enhancing their activity . These interactions are crucial for maintaining cellular redox balance and protein homeostasis. The compound’s ability to modulate enzyme activity makes it a valuable tool in studying oxidative stress and protein folding mechanisms.

Cellular Effects

The effects of 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline on cells are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound enhances the antioxidant system by upregulating the expression of antioxidant genes and factors such as Nrf2 and Foxo1 . This upregulation helps in reducing oxidative stress and protecting cells from damage. Additionally, 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline has been found to normalize chaperone activity and suppress apoptosis, thereby promoting cell survival .

Molecular Mechanism

At the molecular level, 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline exerts its effects through various mechanisms. It binds to and activates NADPH-generating enzymes, leading to an increase in the production of reducing equivalents necessary for antioxidant defense . The compound also interacts with chaperones, enhancing their ability to prevent protein aggregation and misfolding. Furthermore, it modulates gene expression by activating transcription factors such as Nrf2, which in turn upregulates the expression of antioxidant genes . These molecular interactions contribute to the compound’s overall protective effects against oxidative stress and cellular damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline have been observed to change over time. The compound is relatively stable under normal storage conditions . Its long-term effects on cellular function have been studied extensively. It has been found that prolonged exposure to the compound leads to sustained upregulation of antioxidant genes and continued protection against oxidative stress . These findings suggest that 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline can provide long-lasting benefits in experimental models of oxidative stress.

Dosage Effects in Animal Models

The effects of 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively enhances antioxidant defense and reduces oxidative stress . At higher doses, it may exhibit toxic effects, including increased apoptosis and cellular damage . Therefore, it is crucial to determine the optimal dosage to achieve the desired protective effects without causing adverse outcomes.

Metabolic Pathways

2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline is involved in several metabolic pathways. It interacts with enzymes such as NADPH-generating enzymes, which play a key role in maintaining cellular redox balance . The compound’s ability to modulate these enzymes affects metabolic flux and the levels of various metabolites. By enhancing the activity of antioxidant enzymes, 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline helps in reducing oxidative stress and maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline within cells and tissues are facilitated by specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites and exerts its effects effectively . The compound’s localization and accumulation within cells are crucial for its protective functions, as it needs to be present in sufficient concentrations to modulate enzyme activity and gene expression.

Subcellular Localization

2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its presence in these compartments is essential for its activity, as it interacts with enzymes and proteins involved in antioxidant defense and protein folding. The compound’s subcellular localization is regulated by targeting signals and post-translational modifications that direct it to specific organelles, ensuring its proper function within the cell.

属性

IUPAC Name |

2,4,4-trimethyl-2,3-dihydro-1H-quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-8-12(2,3)10-6-4-5-7-11(10)13-9/h4-7,9,13H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZBTTJKEYOSEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=CC=CC=C2N1)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide](/img/structure/B2406991.png)

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide](/img/structure/B2406997.png)

![2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2407002.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2407005.png)

![(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2407009.png)